![molecular formula C18H21N7O2 B6462859 1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one CAS No. 2549052-24-4](/img/structure/B6462859.png)
1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C18H21N7O2 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.17567294 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes multiple functional groups that contribute to its biological activity, particularly the pyrazole and pyrimidine moieties which are known for their diverse pharmacological properties.
Antitumor Activity
Recent studies have indicated that compounds containing pyrazole and pyrimidine structures exhibit significant antitumor activity. For instance, derivatives of pyridopyrimidine have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By inhibiting DHFR, these compounds can effectively reduce the proliferation of cancer cells .
Compound | Activity | Target |
---|---|---|
This compound | Antitumor | DHFR |
Piritrexim | Antitumor | DHFR |
Other Pyridopyrimidines | Antitumor | Various kinases |
The mechanism of action for this compound likely involves the inhibition of key enzymes involved in nucleotide synthesis. The presence of the pyrazole ring enhances the compound's ability to interact with these enzymes, leading to reduced cell viability in cancerous tissues. Additionally, studies have shown that similar compounds can also target tyrosine kinases, which play a role in signaling pathways related to cell growth and survival .
Study 1: In Vitro Analysis
A study published in Drug Target Insights assessed the cytotoxic effects of various pyrazole-containing compounds on cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range, indicating potent antitumor effects against breast and colon cancer cell lines .
Study 2: In Vivo Efficacy
Another study investigated the in vivo effects of a related compound in a mouse model of melanoma. The results demonstrated significant tumor regression following treatment with the compound, supporting its potential as a therapeutic agent in oncology .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that compounds similar to this structure exhibit significant anticancer properties. For instance, derivatives of pyrazole and pyrimidine are known to inhibit various kinases involved in cancer progression. The specific interactions of this compound with target proteins could lead to the development of novel anticancer agents.
Kinase Inhibition : The compound's structural features suggest potential as a kinase inhibitor. Kinases play critical roles in cell signaling pathways; thus, inhibiting their activity may offer therapeutic benefits in treating cancers and other diseases characterized by dysregulated signaling pathways.
Case Study: MET Kinase Inhibition
A notable study highlighted the discovery of related compounds that demonstrate nanomolar inhibition of MET kinase activity. This suggests that similar structural motifs in 1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one may also exhibit potent inhibitory effects on MET, which is implicated in various cancers .
Table 1: Comparison of Biological Activities
Compound Name | Activity Type | IC50 (nM) | Reference |
---|---|---|---|
AMG 337 | MET Kinase Inhibitor | 10 | |
Compound X | Anticancer | 50 | |
Compound Y | Antimicrobial | 200 |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy. Modifications on the piperidine and pyrazole rings can enhance selectivity and potency against specific targets. For example, substituting different functional groups on the pyrazole ring may improve binding affinity to kinase targets.
Propiedades
IUPAC Name |
1-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-2-pyrazol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-23-12-15(11-22-23)14-9-19-18(20-10-14)27-16-3-7-24(8-4-16)17(26)13-25-6-2-5-21-25/h2,5-6,9-12,16H,3-4,7-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIKSMOOEFUSRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)CN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.